

An In-depth Technical Guide to N-Isopropylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: *N-Isopropylhydroxylamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical information regarding **N-Isopropylhydroxylamine hydrochloride**, a versatile reagent in organic synthesis. It includes key molecular data, a detailed experimental protocol for its synthesis, and a logical workflow diagram to illustrate the process.

Core Molecular and Physical Data

N-Isopropylhydroxylamine hydrochloride is a valuable compound in various chemical transformations.^[1] A summary of its key quantitative properties is presented below for easy reference.

Property	Value
Molecular Formula	C ₃ H ₁₀ ClNO ^{[2][3]}
Molecular Weight	111.57 g/mol ^{[1][3][4]}
CAS Number	50632-53-6
Melting Point	68-72 °C ^[4]
Appearance	White to beige adhering crystalline powder ^[4]

Experimental Protocols

The synthesis of **N-Isopropylhydroxylamine hydrochloride** can be achieved through various methods. One common industrial method involves the oxidation of diisopropylamine followed by acid hydrolysis.^{[1][2]}

Protocol: Synthesis of **N-Isopropylhydroxylamine Hydrochloride** from Diisopropylamine

This protocol details a laboratory-scale synthesis adapted from established industrial processes.^[1]

Materials:

- Diisopropylamine (100 g)
- 30% Hydrogen peroxide (250 g)
- Carbon dioxide gas
- 37% Hydrochloric acid (107 mL)
- Petroleum ether (1000 mL)
- Sodium hydroxide (120 g)
- 500 mL three-necked flask
- Heating mantle
- Magnetic stirrer
- Apparatus for gas inlet

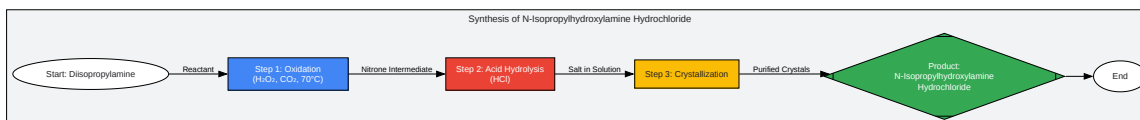
Procedure:

- Oxidation:
 - Charge the 500 mL three-necked flask with 100 g of diisopropylamine.

- Begin stirring and heat the flask to 70 °C.
- Introduce a steady stream of carbon dioxide gas, which acts as a catalyst.
- Slowly add 250 g of 30% hydrogen peroxide to the reaction mixture over a period of 3 to 6 hours to form the intermediate nitron.
- Acid Hydrolysis and Salt Formation:
 - After the oxidation is complete, add 107 mL of 37% hydrochloric acid to the reaction mixture.
 - This step facilitates the hydrolysis of the nitron under acidic conditions.
 - Concentrate the solution and allow it to cool, which will lead to the crystallization of **N-Isopropylhydroxylamine hydrochloride** salt. Approximately 98 g of the salt can be expected.
- Neutralization (to obtain the free base, optional):
 - To the crystallized **N-Isopropylhydroxylamine hydrochloride**, add 1000 mL of petroleum ether and 120 g of sodium hydroxide.
 - The neutralization reaction will yield the N-isopropylhydroxylamine free base.

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis of **N-Isopropylhydroxylamine hydrochloride** as described in the protocol above.



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Caption: Workflow for the synthesis of **N-Isopropylhydroxylamine hydrochloride**.

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